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molecular formula C13H15ClN4O B5057885 N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea

N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea

Cat. No. B5057885
M. Wt: 278.74 g/mol
InChI Key: SNQYQRBZLIAPFA-UHFFFAOYSA-N
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Patent
US04576957

Procedure details

A 2.5 g. portion of 1H-imidazole-1-propanamine was added to 20 ml. of toluene and then 7 ml. of tetrahydrofuran was added to produce solution. A solution of 3.1 g. of distilled p-chlorophenyl isocyanate in 20 ml. of toluene was added, the mixture was stirred overnight and then evaporated to a waxy solid. This solid was triturated with ether and the resulting crystals recrystallized from chilled acetone, giving 2.3 g. of the desired product as colorless crystals, mp. 123°-125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][NH2:9])[CH:5]=[CH:4][N:3]=[CH:2]1.O1CCCC1.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]=[C:23]=[O:24])=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][C:23]([NH:9][CH2:8][CH2:7][CH2:6][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[O:24])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce solution
CUSTOM
Type
CUSTOM
Details
evaporated to a waxy solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated with ether
CUSTOM
Type
CUSTOM
Details
the resulting crystals recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
from chilled acetone
CUSTOM
Type
CUSTOM
Details
giving 2.3 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NCCCN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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